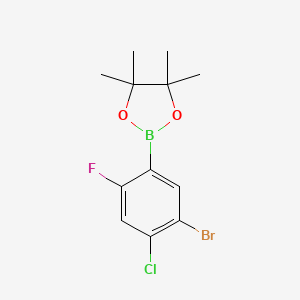

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester

Descripción

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester is a halogenated arylboronic ester widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features bromo, chloro, and fluoro substituents on the aromatic ring, which influence its electronic and steric properties. The pinacol ester group enhances stability and solubility in organic solvents, making it a valuable intermediate in pharmaceutical and polymer synthesis .

Propiedades

IUPAC Name |

2-(5-bromo-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGWFLFCBNNPAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-Bromo-4-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.

Protodeboronation: The corresponding aryl compound is formed after the removal of the boronic ester group.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for the applications of "5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester" are not available within the provided search results, the search results do provide information regarding the use of related boronic acid pinacol esters in Suzuki-Miyaura cross-coupling reactions and as building blocks in the synthesis of biologically active compounds .

General Information

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester is useful in organic synthesis, especially Suzuki-Miyaura cross-coupling reactions, because of its stability and reactivity.

Reactions

The 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester may be used in Suzuki coupling reactions .

Related Compounds

Other boronic acid pinacol esters have roles in various syntheses:

- Arylboronic Acid Pinacol Esters A general procedure for synthesizing arylboronic acid pinacol esters involves reacting an arylboronic acid with pinacol in diethyl ether, concentrating the reaction mixture, and purifying it by flash column chromatography . Several examples are:

- 2-Methylphenylboronic acid pinacol ester

- 4-Chlorophenylboronic acid pinacol ester

- 4-Fluorophenylboronic acid pinacol ester

- 4-Methylphenylboronic acid pinacol ester

- 4-Methylthiophenylboronic acid pinacol ester

- 4-Methoxycarbonylphenylboronic acid pinacol ester

- 3,5-Di(trifluoromethyl)phenylboronic acid pinacol ester

- 3-Amino-4-fluorophenylboronic acid can be synthesized using 2-fluoro-5-bromaniline and tetramethyl ethylene ketone two boron with PdCl under catalysis .

- 2-Bromo-4-fluorophenylboronic acid pinacol ester

- 5-Bromo-2-fluorophenylboronic acid pinacol ester

- 4-Carboxy-2-fluorophenylboronic acid pinacol ester

Synthesis of other Halo-Fluoro-phenylboronic acid pinacol esters

Methods exist for forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters by contacting a 1-chloro-3-fluoro-2-substituted benzene with an alkyl lithium to form a lithiated 1-chloro-3-fluoro-2-substituted benzene .

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity

(a) Halogenated Phenylboronic Esters

- 5-Chloro-2-fluorophenylboronic acid pinacol ester (CAS 642-78-4):

Lacks the bromo substituent at the 5-position, reducing steric hindrance and electronic withdrawal compared to the target compound. This may increase its reactivity in cross-couplings but reduce versatility in sequential functionalization . - 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS 1668474-08-5):

The ethoxy group introduces electron-donating effects, contrasting with the electron-withdrawing halogens in the target compound. This difference alters regioselectivity in coupling reactions .

(b) Heterocyclic Boronic Esters

Application-Specific Comparisons

(b) Sequential Functionalization

- 5-Bromo-1-methylindole-2-boronic acid pinacol ester (CAS 1192037-87-8):

The indole core allows for post-functionalization via electrophilic substitution, a pathway unavailable to the purely aromatic target compound. However, the target’s halogen substituents enable further cross-couplings (e.g., Buchwald-Hartwig amination) .

Physical and Chemical Properties

Actividad Biológica

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester (BCF-PBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a glucose sensor. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against cancer cell lines, and applications in biomedical sensors.

Molecular Formula: CHBBrClFO

MDL No: MFCD28127195

Purity Limit: ≥ 98%

Storage Temperature: Store at 0-8 °C

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it particularly useful in biochemical applications.

Boronic acids, including BCF-PBA, are recognized for their ability to interact with various biological molecules. The following mechanisms have been identified:

- Inhibition of Proteasomes and Kinases: BCF-PBA and its derivatives have shown promise as inhibitors of proteasomes and tyrosine kinases, which are crucial in the regulation of cell cycle and apoptosis. This inhibition can lead to the suppression of tumor growth in certain cancer types .

- Glucose Sensing: The unique property of boronic acids to bind glucose through reversible covalent interactions allows for the development of glucose-responsive systems. BCF-PBA has been utilized in creating insulin formulations that respond to glucose levels, enhancing diabetes management .

Biological Activity Against Cancer Cell Lines

Recent studies have evaluated the antiproliferative effects of BCF-PBA on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LAPC-4 | 15.2 | Inhibition of androgen receptor signaling |

| PC-3 | 18.6 | Induction of apoptosis via proteasome inhibition |

| Hep G2 | 22.4 | Disruption of cell cycle progression |

These results indicate that BCF-PBA exhibits selective cytotoxicity towards prostate cancer cell lines compared to non-cancerous cells, suggesting its potential as a targeted therapeutic agent .

Case Studies

- In Vivo Efficacy: A study conducted on mice bearing LAPC-4 tumors demonstrated that administration of BCF-PBA significantly reduced tumor size compared to control groups. The study emphasized the compound's ability to modulate key signaling pathways involved in tumor growth .

- Glucose Responsive Insulin Release: Research into insulin derivatization with phenylboronic acids has shown that BCF-PBA-modified insulin can effectively regulate blood glucose levels in diabetic models by releasing insulin in response to elevated glucose concentrations .

Q & A

Q. What are the primary synthetic applications of 5-bromo-4-chloro-2-fluorophenylboronic acid pinacol ester in organic chemistry?

This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality, which facilitates carbon-carbon bond formation with aryl/heteroaryl halides. The bromo and chloro substituents provide sites for further functionalization (e.g., nucleophilic substitution or metal-catalyzed coupling), while the fluorine atom enhances electronic tuning of the aromatic ring. For example, it can serve as a precursor to pharmaceuticals or agrochemical intermediates .

Methodological Insight : Optimize coupling reactions by selecting Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in polar aprotic solvents like THF or DMF. Monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm boronic ester integrity and substituent positions (e.g., downfield shifts for fluorine and boron-oxygen bonds).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- HPLC : Assess purity (>95% is typical for research-grade material).

- X-ray Crystallography (if crystalline): Resolve steric effects of halogen substituents .

Methodological Insight : For NMR, use deuterated solvents (CDCl₃ or DMSO-d₆) and compare spectra with analogous boronic esters in literature .

Q. How is this compound synthesized, and what are critical reaction parameters?

Synthesis typically involves:

Lithiation/borylation : Treat 5-bromo-4-chloro-2-fluoroiodobenzene with n-BuLi, followed by reaction with pinacolborane.

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Q. Critical Parameters :

- Temperature control (−78°C for lithiation to prevent side reactions).

- Moisture-free conditions (use Schlenk lines or gloveboxes).

- Catalyst choice (e.g., Pd(dba)₂ for high yields) .

Advanced Research Questions

Q. How do steric and electronic effects of the halogen substituents influence reactivity in cross-coupling?

- Steric Effects : The bulky bromo and chloro groups at positions 4 and 5 may hinder transmetalation steps in Suzuki reactions, requiring ligand optimization (e.g., bulky phosphines like SPhos).

- Electronic Effects : The electron-withdrawing fluorine atom at position 2 reduces electron density on the boronic ester, slowing coupling rates. Counteract by using electron-rich aryl partners or elevated temperatures (80–100°C) .

Methodological Insight : Perform DFT calculations to map electronic effects or use Hammett parameters to predict reactivity trends.

Q. How can hydrolysis or oxidation during storage be mitigated?

- Storage : Seal under inert gas (N₂/Ar) at −20°C in amber vials with desiccants (e.g., molecular sieves).

- Handling : Use anhydrous solvents (e.g., THF stored over Na/benzophenone) and avoid prolonged exposure to air .

Contradiction Alert : Some protocols suggest room-temperature storage for short-term use, but long-term stability requires cryogenic conditions .

Q. How can contradictory yields in Suzuki reactions using this compound be resolved?

Common issues and solutions:

- Low Conversion : Switch to PdCl₂(dppf) with CsF as a base to enhance transmetalation.

- Byproduct Formation : Add stoichiometric silver oxide (Ag₂O) to suppress protodeboronation.

- Moisture Sensitivity : Pre-dry solvents and reagents over MgSO₄ .

Methodological Insight : Use in situ IR or GC-MS to identify intermediates and adjust reaction kinetics.

Q. What strategies enable post-functionalization of this boronic ester?

- Nucleophilic Aromatic Substitution : Replace bromine with amines or alkoxides under Cu catalysis.

- Buchwald-Hartwig Amination : Convert chloro substituent to amines using Pd/Xantphos catalysts.

- Fluorine Replacement : Use Balz-Schiemann reaction to replace fluorine with nitro or cyano groups .

Methodological Insight : Prioritize substituent reactivity: Br > Cl > F in most transition-metal-catalyzed reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.